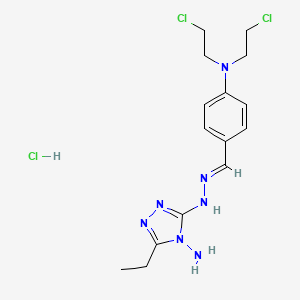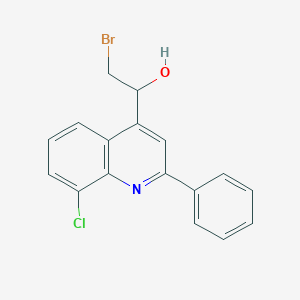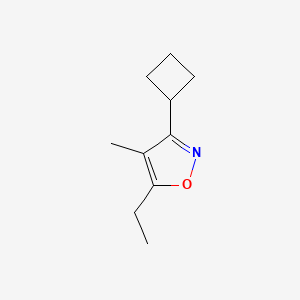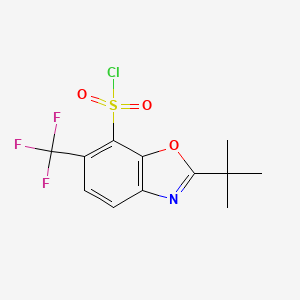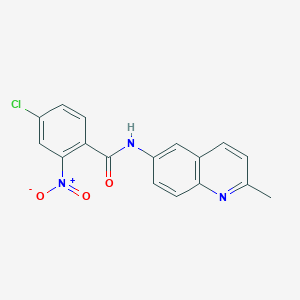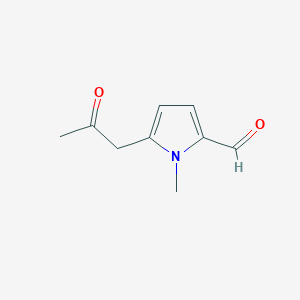
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by a methyl group at the first position, an oxopropyl group at the fifth position, and a carbaldehyde group at the second position of the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxopropylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules, such as imines or hydrazones, by reacting with amines or hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The specific pathways involved depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-5-(2-oxopropyl)-2-pyrrolidinone: This compound has a similar structure but with a pyrrolidinone ring instead of a pyrrole ring.
1-Methyl-5-(2-oxopropyl)-3-pyrrolidinone: Another similar compound with the oxopropyl group at a different position.
1-Methyl-5-(2-oxopropyl)-4-pyrrolidinone: Similar structure with the oxopropyl group at the fourth position.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(12)5-8-3-4-9(6-11)10(8)2/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
VSDJAQILRPHTEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(N1C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


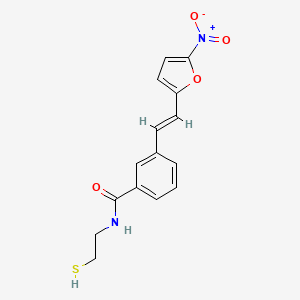
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)

![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
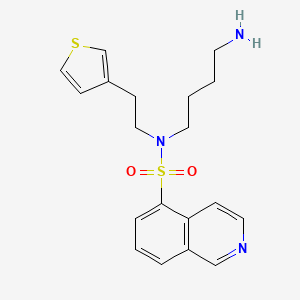

![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
